Cis-2,6-Dimethylmorpholine vs. Unsubstituted Morpholine: Impact on PI3K/mTOR Isoform Selectivity
In a defined PI3K/mTOR inhibitor chemotype, substituting the morpholine moiety with cis-2,6-dimethylmorpholine resulted in a 90- to 200-fold reduction in off-target potency against PI3Kα and mTOR while preserving or enhancing desired target engagement [1]. This class-level inference establishes that the (2R,6S)-2,6-dimethylmorpholine group is a critical selectivity handle not provided by the unsubstituted morpholine analog (CAS 105316-06-1).
| Evidence Dimension | Kinase selectivity (fold-change in potency upon morpholine → cis-2,6-dimethylmorpholine substitution) |
|---|---|
| Target Compound Data | Incorporation of cis-2,6-dimethylmorpholine moiety (as present in CAS 1921246-82-3) |
| Comparator Or Baseline | Unsubstituted morpholine analog |
| Quantified Difference | 90- to 200-fold greater selectivity (reduced off-target potency against PI3Kα and mTOR) |
| Conditions | Pyrazolopyrimidine mTOR inhibitor series; enzymatic kinase assays (IC50) |
Why This Matters
Procurement of the chiral (2R,6S) building block directly determines whether the final PI3Kδ inhibitor candidate achieves the requisite selectivity window; the achiral morpholine analog cannot deliver this performance.
- [1] Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. J. Med. Chem. 2017. Replacement of morpholine with cis-2,6-dimethylmorpholine led to compound 15 being 90- and 200-fold less potent versus PI3Kα and mTOR respectively. https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.7b00057 View Source
